L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine
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Overview
Description
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine: is a synthetic peptide composed of five amino acids: L-alanine, glycine, L-asparagine, L-cysteine, and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties that can be harnessed for various scientific and practical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine, glycine, and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional tags or groups.
Scientific Research Applications
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.
Chemistry: Employed in the development of novel catalysts or as a substrate in enzymatic reactions.
Industry: Utilized in the production of bioactive compounds or as a stabilizing agent in formulations.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes, receptors, or other proteins. The presence of L-cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the peptide’s sequence can be designed to mimic or inhibit natural biological processes, making it a versatile tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-serine: Similar structure but with serine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-valine: Similar structure but with valine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-lysine: Similar structure but with lysine instead of threonine.
Uniqueness
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine is unique due to the specific combination of amino acids, which imparts distinct biochemical properties. The presence of L-threonine provides additional hydroxyl groups, enhancing the peptide’s solubility and potential for hydrogen bonding. This unique sequence allows for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
919788-82-2 |
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Molecular Formula |
C16H28N6O8S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H28N6O8S/c1-6(17)13(26)19-4-11(25)20-8(3-10(18)24)14(27)21-9(5-31)15(28)22-12(7(2)23)16(29)30/h6-9,12,23,31H,3-5,17H2,1-2H3,(H2,18,24)(H,19,26)(H,20,25)(H,21,27)(H,22,28)(H,29,30)/t6-,7+,8-,9-,12-/m0/s1 |
InChI Key |
VSUXBRPVXLCWBP-WZQRHETMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N)O |
Origin of Product |
United States |
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